molecular formula C17H12F3N3O2S B2438233 N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-49-2

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2438233
CAS No.: 1021026-49-2
M. Wt: 379.36
InChI Key: NMXRYOQFNWMDPQ-UHFFFAOYSA-N
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Description

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a trifluoromethyl group, a benzylthio group, and a pyridazinyl-furan carboxamide moiety, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide
  • N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Uniqueness

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan-2-carboxamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-3-11(9-12)10-26-15-7-6-14(22-23-15)21-16(24)13-5-2-8-25-13/h1-9H,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXRYOQFNWMDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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